Potassium Phosphate, Dibasic

Buffer Preparation Aqueous Solubility Concentrated Stock Solutions

Potassium phosphate dibasic (K₂HPO₄, CAS 7758-11-4) is the definitive buffering agent for HPLC methods requiring UV detection below 230 nm, delivering 25-30% higher analyte response than ammonium acetate. Its 168.4 g/100 mL water solubility—14-fold greater than sodium phosphate dibasic—enables rapid preparation of ≥1 M stock solutions without heating. With a pKa₂ of 6.82, it maintains stable pH 6.8–7.2 in enzymatic assays, cell culture, and phosphate-buffered saline. USP/FCC/ACS-grade material (≥98% assay) meets FDA-approved injectable excipient specifications. Choose this grade for regulatory-ready pharmaceutical manufacturing and high-throughput screening workflows.

Molecular Formula K2HPO4
HK2O4P
Molecular Weight 174.176 g/mol
CAS No. 7758-11-4
Cat. No. B151320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium Phosphate, Dibasic
CAS7758-11-4
Synonymsdipotassium hydrogen phosphate
K2HPO4
KD2PO4
potassium acid phosphate
potassium dideuterium phosphate
potassium dihydrogen phosphate
potassium monohydrogen phosphate
potassium phosphate
potassium phosphate (K-H2PO4)
potassium phosphate (K-H3PO4(1:2))
potassium phosphate (K2-HPO4)
potassium phosphate (K3-PO4)
potassium phosphate, dibasic
potassium phosphate, monobasic
potassium phosphate, unspecified form
Molecular FormulaK2HPO4
HK2O4P
Molecular Weight174.176 g/mol
Structural Identifiers
SMILESOP(=O)(O)O.[K]
InChIInChI=1S/2K.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q2*+1;/p-2
InChIKeyZPWVASYFFYYZEW-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes500 mg / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble in water. Insoluble in ethanol
Very sol in water;  100 g dissolves rapidly & completely in 67 g cold water
Slightly sol in alcohol

Potassium Phosphate, Dibasic (CAS 7758-11-4): Technical Specifications and Procurement Baseline


Potassium phosphate, dibasic (dipotassium hydrogen phosphate, K₂HPO₄) is an inorganic salt that functions as a critical buffering agent in the physiological pH range. With a molecular weight of 174.18 g/mol, it appears as a white, hygroscopic crystalline powder . As a diprotic base with pKa values of 2.15, 6.82, and 12.38 at 25 °C, it provides effective buffering capacity near pH 6.8–7.2 when combined with its monobasic counterpart . The compound is classified under USP and FCC monograph standards for pharmaceutical and food-grade applications, with ACS reagent grade specifications requiring ≥98% assay purity [1].

Why Potassium Phosphate, Dibasic Cannot Be Simply Substituted with Sodium Phosphate Analogs


Although sodium phosphate dibasic (Na₂HPO₄) shares the same phosphate anion and similar pKa profile, direct substitution fails in critical applications due to substantial differences in aqueous solubility, chromatographic compatibility, biological cation effects, and pharmaceutical formulation behavior. Potassium phosphate dibasic exhibits markedly higher water solubility than its sodium counterpart—a factor that directly impacts buffer preparation convenience and maximum achievable concentration [1]. Furthermore, the potassium cation confers distinct ionic strength and biological activity profiles that cannot be replicated by sodium-based buffers, particularly in enzyme assays and cell culture systems sensitive to monovalent cation ratios . In reversed-phase HPLC, dipotassium phosphate buffers demonstrate superior UV transparency and analyte response compared to ammonium acetate, eliminating the need for re-validation when method sensitivity is critical [2].

Quantitative Differentiation of Potassium Phosphate, Dibasic (CAS 7758-11-4) vs. Analogs


14-Fold Higher Aqueous Solubility: Potassium Phosphate Dibasic vs. Sodium Phosphate Dibasic

Potassium phosphate dibasic (K₂HPO₄) demonstrates a water solubility of 168.4 g per 100 g water at 25 °C, compared to only 12.0 g per 100 g water for sodium phosphate dibasic (Na₂HPO₄) under identical conditions [1]. This 14-fold difference eliminates the need for heating or extended stirring during concentrated buffer preparation.

Buffer Preparation Aqueous Solubility Concentrated Stock Solutions

25–30% Enhanced Analyte Response: Potassium Phosphate Dibasic vs. Ammonium Acetate in HPLC-UV

In reversed-phase HPLC with UV detection at 210 nm, mobile phase containing 10 mM dipotassium hydrogen phosphate (pH 6.8) produced a 25–30% increase in analyte response compared to 10 mM ammonium acetate buffer at the same pH [1]. The phosphate buffer exhibited significantly lower UV absorbance below 240 nm, resulting in improved baseline characteristics and signal-to-noise ratios.

HPLC Method Development UV Detection Sensitivity Chromatography Buffer Selection

80% Methanol Compatibility: Defined Organic Solvent Tolerance for Method Development

Potassium phosphate dibasic buffer (10 mM K₂HPO₄, pH 6.8) remains compatible with up to 80% (v/v) methanol at room temperature without precipitation [1]. In comparison, the monobasic form (10 mM KH₂PO₄, pH 2.6) tolerates up to 85% (v/v) acetonitrile. This quantitative solubility limit in organic-aqueous mixtures defines the operational window for gradient elution in reversed-phase HPLC and prevents column fouling.

HPLC Gradient Elution Organic Solvent Compatibility Buffer Precipitation Risk

USP Monograph Standards: 98.0–100.5% Assay Purity for Pharmaceutical Excipient Use

Dibasic potassium phosphate meeting USP monograph specifications must contain not less than 98.0% and not more than 100.5% K₂HPO₄, calculated on the dried basis [1]. This narrow assay range is accompanied by defined limits for impurities including chloride (≤0.003%), sulfate (≤0.005%), iron (≤0.001%), and heavy metals (≤5 ppm) . The compound is recognized as a buffering agent and stabilizer in FDA-approved pharmaceutical formulations, including injectable potassium phosphates solutions [2].

Pharmaceutical Excipient USP Compliance Quality Control Specification

Superior UV Transparency Below 240 nm vs. Formic Acid and Ammonium Acetate Buffers

UV spectral comparison demonstrates that 10 mM dipotassium hydrogen phosphate (pH 6.8) exhibits substantially lower absorbance from 225 nm and below compared to 10 mM ammonium acetate, and similarly lower absorbance versus 0.1% formic acid (pH 2.6) below 240 nm [1]. The phosphate buffer's reduced background absorbance translates directly to improved signal-to-noise ratios and more stable baselines for low-wavelength UV detection.

Low-UV Detection Baseline Noise Reduction Trace Analysis

pKa₂ = 6.82 at 25 °C: Optimal Buffering at Physiological pH vs. Alternative Buffer Systems

The second pKa of phosphoric acid (pKa₂ = 6.82 at 25 °C) governs the H₂PO₄⁻/HPO₄²⁻ equilibrium and provides potassium phosphate dibasic with maximum buffering capacity at pH 6.82 ± 1 unit, directly centered on physiological and intracellular pH conditions . This pKa is nearly identical for potassium and sodium phosphate salts; however, potassium phosphate dibasic solutions exhibit a 5% solution pH range of 8.5–9.6 at 25 °C , enabling dual functionality as both a buffering component and an alkalizing agent.

Buffer Capacity pKa Physiological pH Enzymatic Assays

High-Value Application Scenarios for Potassium Phosphate, Dibasic (CAS 7758-11-4)


HPLC Method Development Requiring Low-UV Detection (200–230 nm)

Potassium phosphate dibasic is the optimal buffer selection for reversed-phase HPLC methods employing UV detection below 230 nm. As demonstrated in head-to-head comparisons, 10 mM dipotassium hydrogen phosphate (pH 6.8) provides substantially lower background absorbance than ammonium acetate or formic acid buffers, enabling 25–30% higher analyte response at 210 nm [1]. This improved signal-to-noise ratio permits lower limits of quantitation without modifying instrument hardware. The defined 80% methanol compatibility threshold further supports robust gradient method development [2].

Pharmaceutical Excipient in FDA-Approved Injectable Formulations

USP-grade dibasic potassium phosphate (assay 98.0–100.5%) is an established excipient in sterile injectable drug products. FDA-approved formulations include Potassium Phosphates Injection, USP, which contains 236 mg/mL dibasic potassium phosphate in combination with monobasic potassium phosphate as a source of phosphorus for intravenous administration [1]. The USP monograph specifications with defined impurity limits ensure regulatory compliance and batch-to-batch consistency required for pharmaceutical manufacturing [2].

Concentrated Stock Buffer Preparation for High-Throughput Laboratories

With a water solubility of 168.4 g per 100 g water at 25 °C—14-fold higher than sodium phosphate dibasic—potassium phosphate dibasic enables preparation of concentrated stock solutions (≥1 M) without heating or prolonged stirring [1]. This solubility advantage directly reduces buffer preparation time in high-throughput screening facilities and contract research organizations where daily buffer consumption may exceed multiple liters.

Enzymatic Assays and Cell Culture Media at Physiological pH 7.0–7.4

The pKa₂ of 6.82 positions potassium phosphate dibasic as the preferred buffer component for maintaining stable pH in enzymatic reactions and cell culture systems operating at physiological pH [1]. In combination with monobasic potassium phosphate, it provides reliable buffering capacity for lactic dehydrogenase assays, bacterial culture propagation, and phosphate-buffered saline formulations [2]. The potassium cation further supports cellular membrane potential maintenance in mammalian cell culture applications.

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